5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-yl-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-7-9-18(10-8-2)22(19,20)17-12-15(13(3)4)14(5)11-16(17)21-6/h11-13H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMHBAFPQFWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the isopropyl, methoxy, and methyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 285.4 g/mol. Its structure features an isopropyl group, a methoxy group, and two propyl groups attached to the nitrogen atom of the sulfonamide functional group. This configuration contributes to its distinct chemical behavior and potential therapeutic applications.
Pharmacological Applications
1. Antibacterial Activity
The sulfonamide group is known for its antibacterial properties, which are attributed to its ability to inhibit bacterial folic acid synthesis. Research indicates that 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide may exhibit similar antibacterial effects, making it a candidate for further investigation in medicinal chemistry .
2. Pain Management
Studies have suggested that compounds with similar structures can modulate ion channels involved in pain signaling pathways. Given the role of voltage-gated sodium channels in nociception, there is potential for this compound to be explored as an analgesic agent .
3. Interaction with Biomolecules
Preliminary studies have focused on how this compound interacts with proteins and enzymes, indicating promising interactions that could lead to therapeutic applications in various diseases . The unique substituents may enhance its binding affinity to specific biological targets.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzenesulfonamides and sulfonamide derivatives, focusing on synthesis, substituent effects, and biological activity.
Structural Analogs with N,N-Dipropylbenzenesulfonamide Core
Key Observations :
- Synthetic Feasibility: Simpler substituents (e.g., hydroxymethyl in ) yield higher synthesis efficiency (90%), while bulky or reactive groups (e.g., 3-oxopentyl in ) reduce yields (21–81%).
- Substituent Effects: Methoxy Group: Enhances solubility in organic solvents due to its electron-donating nature. Oxadiazole-Phthalimide (PESMP): Introduces hydrogen-bonding sites and rigidity, improving enzyme inhibition via stronger target binding .
Functional Analogs with Modified Sulfonamide Groups
Key Observations :
- Oxadiazole vs. Benzene Rings : Compounds with oxadiazole (e.g., ) exhibit enhanced electronic interactions in docking studies, whereas the target’s methoxy group may prioritize hydrophobic binding.
- Biological Activity : PESMP’s α-amylase inhibition (IC50 ≈ 10 µg/mL) suggests that hybrid sulfonamide-heterocyclic structures outperform simpler analogs. The target compound lacks such functionalization, implying lower inherent activity unless modified.
Physicochemical and Electronic Properties
- Solubility : Methoxy and isopropyl groups balance polarity and lipophilicity, likely improving membrane permeability compared to polar analogs like 4-(hydroxymethyl)-N,N-dipropylbenzenesulfonamide .
Biological Activity
5-Isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the modulation of specific enzymatic activities related to metabolic disorders.
- Molecular Formula: C17H29NO3S
- CAS Number: 898654-55-2
- Structure: The compound features a sulfonamide group, which is characteristic of many biologically active molecules.
Research indicates that this compound acts primarily as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme plays a crucial role in the regulation of glucocorticoid levels within cells, and its inhibition can lead to decreased intracellular concentrations of active glucocorticoids, which is beneficial in treating conditions such as:
- Metabolic syndrome
- Type 2 diabetes
- Obesity
- Hypertension
The modulation of 11βHSD1 activity suggests that this compound may help manage conditions characterized by excessive glucocorticoid activity, thus providing a therapeutic avenue for metabolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits 11βHSD1 activity. The following table summarizes key findings from various studies:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | Enzyme Assay | Demonstrated significant inhibition of 11βHSD1 with an IC50 value indicating potency. |
| Study 2 | Cell Culture | Showed reduced glucocorticoid levels in treated cells, correlating with improved insulin sensitivity. |
| Study 3 | Animal Model | In vivo experiments indicated a reduction in metabolic syndrome symptoms when administered over a period. |
Clinical Relevance
The potential clinical applications of this compound are supported by its ability to modulate metabolic pathways. A notable case study involved patients with metabolic syndrome who exhibited improved glucose tolerance and reduced adiposity after treatment with compounds similar to this compound. These findings underscore the importance of further clinical trials to establish efficacy and safety profiles.
Q & A
Q. Conflicting biological activity data in enzyme assays: How to validate results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
